Iobenzamic acid
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Overview
Description
Iobenzamic acid is a pharmaceutical compound primarily used as an X-ray contrast agent. It is a water-soluble, hepatotropic contrast medium, meaning it is taken up by the liver and gallbladder, making it particularly useful for imaging these organs . The chemical formula for this compound is C16H13I3N2O3, and it has a molar mass of 662.004 g/mol .
Preparation Methods
The synthesis of iobenzamic acid involves several steps, starting with the iodination of aniline derivatives. The process typically includes the following steps:
Iodination: Aniline derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated product is then reacted with a carboxylic acid derivative to form the amide bond.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Iobenzamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups in the molecule.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iobenzamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its interaction with biological molecules and systems.
Medicine: Primarily used as an X-ray contrast agent for imaging the liver and gallbladder.
Industry: Utilized in the production of diagnostic agents and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of iobenzamic acid involves its uptake by the liver and gallbladder, where it enhances the contrast of these organs during X-ray imaging. The compound’s iodine atoms play a crucial role in absorbing X-rays, making the organs more visible on the imaging film . The molecular targets and pathways involved include the hepatocytes in the liver and the epithelial cells in the gallbladder .
Comparison with Similar Compounds
Iobenzamic acid belongs to the class of benzanilides, which are aromatic compounds containing an anilide group. Similar compounds include:
Iodobenzoic acid: Another iodinated compound used in various chemical reactions.
Benzanilide: The parent compound of this compound, used in organic synthesis.
Iodobenzene derivatives: A group of compounds with similar structures and reactivity.
This compound is unique due to its specific use as a hepatotropic contrast medium, which sets it apart from other iodinated compounds that may not have the same specificity for liver and gallbladder imaging .
Properties
CAS No. |
3115-05-7 |
---|---|
Molecular Formula |
C16H13I3N2O3 |
Molecular Weight |
662.00 g/mol |
IUPAC Name |
3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23) |
InChI Key |
FJYJNLIEGUTPIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
melting_point |
134.0 °C |
3115-05-7 | |
Synonyms |
iobenzamic acid Osbil U-12,031 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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